

# Application Notes and Protocols for In Vivo Dosing and Administration of MSC2530818

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## Compound of Interest

Compound Name: MSC2530818

Cat. No.: B15589185

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## Abstract

These application notes provide a comprehensive guide for the in vivo use of **MSC2530818**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document outlines detailed protocols for the oral administration of **MSC2530818** in a preclinical setting, specifically utilizing the SW620 human colorectal carcinoma xenograft model. Furthermore, it details methodologies for pharmacodynamic analysis of target engagement through the assessment of phosphorylated STAT1 (p-STAT1). The provided information is intended to facilitate the design and execution of in vivo efficacy and pharmacodynamic studies involving **MSC2530818**.

## Introduction

**MSC2530818** is a small molecule inhibitor targeting the kinase activity of CDK8 and its paralog CDK19, components of the Mediator complex that plays a crucial role in regulating transcription.[1] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, through the modulation of key oncogenic signaling pathways such as the WNT/ $\beta$ -catenin and STAT signaling pathways.[1][2] In vivo studies have demonstrated that oral administration of **MSC2530818** leads to tumor growth inhibition in preclinical cancer models.[3] A key pharmacodynamic biomarker for assessing the biological activity of **MSC2530818** in vivo is the inhibition of STAT1 phosphorylation at serine 727 (p-STAT1 S727).[3][4]

These application notes provide detailed protocols for the in vivo dosing and administration of **MSC2530818** and the subsequent analysis of its pharmacodynamic effects.

## Data Presentation

### In Vivo Efficacy of MSC2530818 in SW620 Xenograft Model

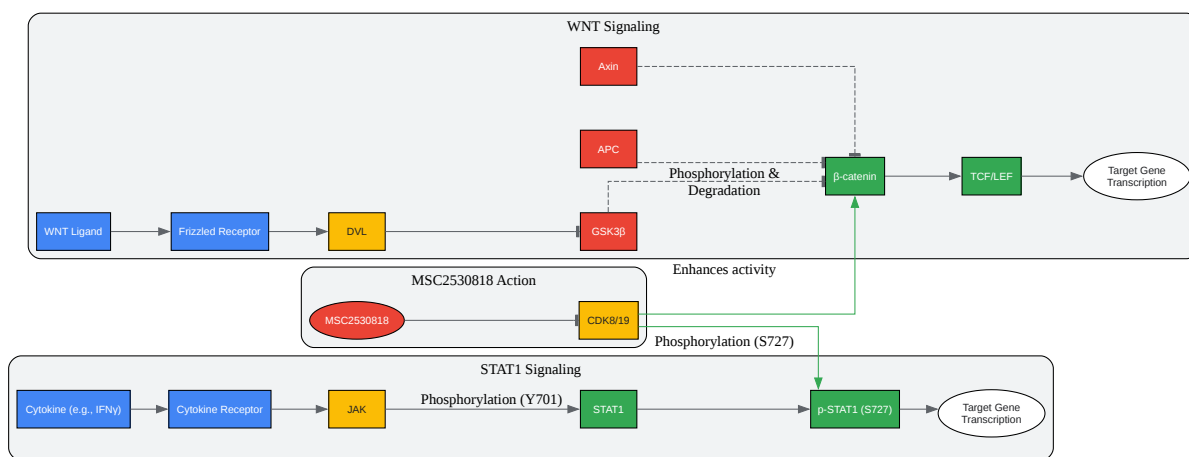
Parameter	Dosing Regimen 1	Dosing Regimen 2
Compound	MSC2530818	MSC2530818
Animal Model	NCr athymic mice	NCr athymic mice
Xenograft	SW620 human colorectal carcinoma	SW620 human colorectal carcinoma
Administration	Oral (p.o.)	Oral (p.o.)
Dosage	50 mg/kg	100 mg/kg
Frequency	Twice daily (bid)	Once daily (qd)

### Pharmacokinetic Parameters of MSC2530818 in Preclinical Species

Species	Route	Key Findings
Mouse	Oral (p.o.)	Acceptable pharmacokinetic profile.[3]
Rat	Oral (p.o.)	Acceptable pharmacokinetic profile.[3]
Dog	Oral (p.o.)	Acceptable pharmacokinetic profile.[3]

## Signaling Pathways and Experimental Workflow

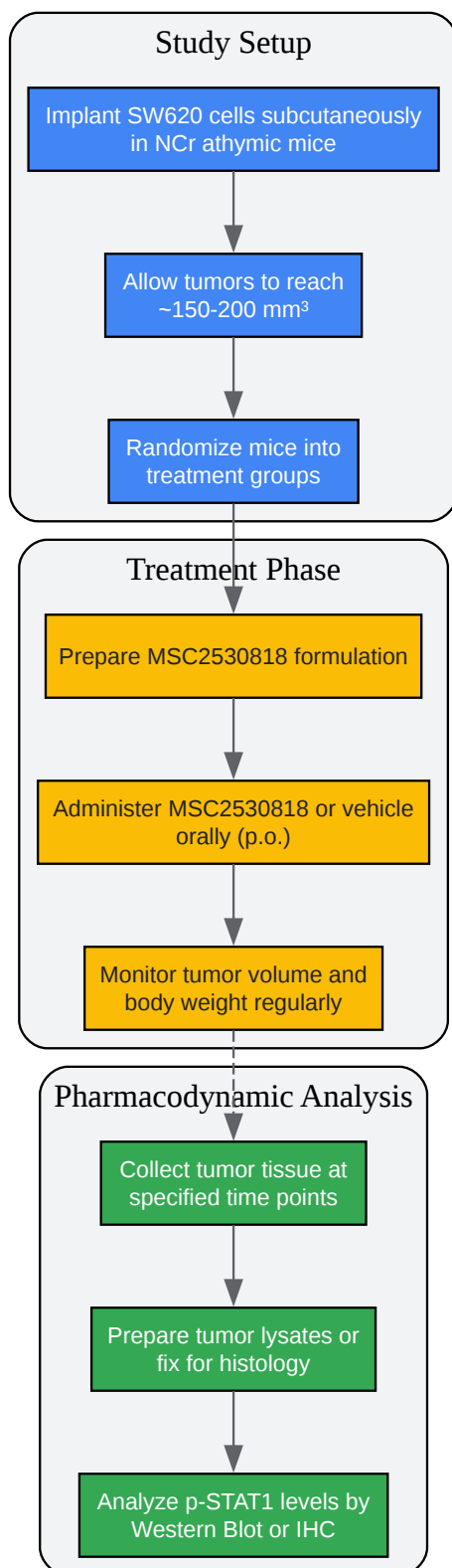
### CDK8/19 Signaling Pathways



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Caption: **MSC2530818** inhibits CDK8/19, modulating both WNT and STAT1 signaling pathways.

## In Vivo Experimental Workflow



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Caption: Workflow for in vivo efficacy and pharmacodynamic studies of **MSC2530818**.

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Study in SW620 Xenograft Model

#### 1.1. Animal Model and Cell Line

- Animal: Female NCr athymic mice, 6-8 weeks old.
- Cell Line: SW620 human colorectal carcinoma cells.

#### 1.2. Tumor Implantation

- Culture SW620 cells in appropriate media until they reach 70-80% confluency.
- Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.

#### 1.3. Tumor Growth Monitoring and Randomization

- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula:  $\text{Volume} = (W^2 \times L) / 2$ .
- When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.

#### 1.4. Formulation of **MSC2530818** for Oral Administration

- Prepare a vehicle solution. A common vehicle for oral gavage in mice consists of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

- Alternatively, a formulation of 10% DMSO, 40% PEG300, and 50% saline can be considered, however, tolerability should be assessed.
- Weigh the required amount of **MSC2530818** powder.
- Create a homogenous suspension of **MSC2530818** in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
- Ensure the suspension is well-mixed before each administration.

### 1.5. Dosing and Administration

- Administer **MSC2530818** or vehicle to the mice via oral gavage using a suitable gavage needle.
- For a 50 mg/kg bid regimen, administer the dose approximately 12 hours apart.
- For a 100 mg/kg qd regimen, administer the dose once daily.
- Monitor the body weight of the mice at least three times per week as an indicator of toxicity.

### 1.6. Study Endpoint

- Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

## Protocol 2: Pharmacodynamic Analysis of p-STAT1 in Tumor Tissue

### 2.1. Tissue Collection and Processing

- At selected time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.

- Immediately excise the tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).

## 2.2. Western Blot Analysis of p-STAT1

- Lysate Preparation:
  - Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge the lysate at high speed to pellet cellular debris.
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins on a 10% SDS-polyacrylamide gel.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against p-STAT1 (Ser727) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Normalize the p-STAT1 signal to total STAT1 or a loading control like  $\beta$ -actin.

### 2.3. Immunohistochemistry (IHC) for p-STAT1

- Tissue Preparation:
  - Process the formalin-fixed tumors and embed in paraffin.
  - Cut 4-5  $\mu\text{m}$  sections and mount on charged slides.
- Staining:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific binding with a suitable blocking serum.
  - Incubate the sections with a primary antibody against p-STAT1 (Ser727) overnight at 4°C.
  - Wash with buffer and incubate with a biotinylated secondary antibody.
  - Wash and incubate with an avidin-biotin-peroxidase complex.
  - Develop the signal with a DAB substrate.
  - Counterstain with hematoxylin.
- Analysis:
  - Dehydrate and mount the slides.
  - Examine the slides under a microscope to assess the intensity and localization of p-STAT1 staining within the tumor cells.

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